![molecular formula C13H26O4 B585299 2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9 CAS No. 1346598-46-6](/img/structure/B585299.png)
2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9
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Overview
Description
2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9 is a deuterium-labeled compound with the molecular formula C13H17D9O4 and a molecular weight of 255.4 . This compound is used in various scientific research applications due to its stable isotope labeling, which allows for detailed studies in fields such as chemistry, biology, and environmental science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9 involves the incorporation of deuterium atoms into the molecular structure. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound requires large-scale synthesis techniques. These methods often involve the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production process may include steps such as distillation, crystallization, and chromatography to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce alcohols or hydrocarbons, and substitution reactions may result in the formation of new functionalized compounds .
Scientific Research Applications
2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9 has several scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9 involves its role as a stable isotope-labeled compound. The deuterium atoms in the molecule allow researchers to track the compound’s behavior in various systems. This tracking is achieved through techniques such as nuclear magnetic resonance (NMR) spectroscopy, which provides detailed information about the molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9 include:
2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran: The non-deuterated version of the compound.
Piperonyl Butoxide-d9: Another deuterium-labeled compound used in similar research applications.
Uniqueness
The uniqueness of this compound lies in its specific deuterium labeling, which provides enhanced stability and allows for precise tracking in scientific studies. This makes it particularly valuable in research areas where detailed molecular analysis is required.
Biological Activity
2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9, a compound with a complex ether structure, has garnered interest in various fields, particularly in medicinal chemistry and toxicology. This article delves into its biological activity, examining its pharmacological properties, potential therapeutic applications, and safety profile based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by its tetrahydropyran ring and multiple ether linkages, which contribute to its solubility and interaction with biological systems. Its chemical formula is C12H26O4, and it is often used in studies related to drug delivery systems due to its favorable physicochemical properties.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in developing antibacterial agents. The mechanism is thought to involve disruption of bacterial cell wall synthesis, similar to other ether-based compounds .
- Cytotoxicity : In vitro studies have shown varying degrees of cytotoxicity against different cancer cell lines. For example, concentrations above 50 µM resulted in significant cell death in MCF-7 breast cancer cells, indicating potential as a chemotherapeutic agent .
- Skin Permeability : A study assessing the permeability of the compound through human skin reported low absorption rates (22 ± 8.6 µg/cm²/hr), suggesting that while it may not be highly effective for transdermal delivery, it could be beneficial in formulations requiring lower systemic exposure .
Toxicological Profile
The safety assessment of this compound indicates:
- Eye Irritation : The compound has been associated with serious eye damage at higher concentrations. However, risks are mitigated at lower concentrations, emphasizing the need for careful handling during formulation processes .
- Reproductive Toxicity : Current data suggest no significant reproductive effects at doses below 1000 mg/kg/day in animal models. This finding is crucial for evaluating its safety in potential therapeutic applications .
Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of similar ether compounds and suggested that modifications to the ether chains could enhance efficacy against resistant bacterial strains. This study lays the groundwork for future research on this compound as a potential antibiotic .
- Cytotoxicity Assessment : In a controlled laboratory setting, researchers tested various concentrations of the compound on cancer cell lines. Results indicated a dose-dependent response with significant apoptosis observed at higher concentrations. These findings support further exploration into its use as an anticancer agent .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for incorporating deuterium into the tetrahydropyran ring of 2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9?
- Deuterium incorporation typically involves isotopic exchange reactions or synthesis using deuterated precursors. For ether-linked deuterated compounds, starting materials like deuterated alcohols or deuterium oxide (D₂O) can be used in nucleophilic substitution or acid-catalyzed cyclization steps. For example, tetrahydropyran rings may be synthesized via cyclization of deuterated diols under acidic conditions, leveraging methodologies akin to those for non-deuterated analogs . Verification of deuterium placement requires isotopic purity checks using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .
Q. How can researchers verify the structural integrity and isotopic purity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Deuterium incorporation reduces proton signals in specific regions, confirming isotopic labeling.
- High-Resolution Mass Spectrometry (HRMS) : Determines molecular ion peaks and isotopic distribution (e.g., [M+D]⁺) .
- Infrared (IR) Spectroscopy : Detects shifts in O-H or C-D stretching vibrations.
Q. What are the primary applications of deuterated ethers like this compound in mechanistic studies?
- Deuterated compounds are critical in kinetic isotope effect (KIE) studies to elucidate reaction mechanisms. For example, deuterium labeling in the tetrahydropyran ring can help track hydrogen/deuterium exchange rates in acid-catalyzed reactions or metabolic pathways . Such compounds also serve as internal standards in quantitative MS-based assays .
Advanced Research Questions
Q. How do reaction conditions influence the stereochemical outcomes in the synthesis of deuterated tetrahydropyran derivatives?
- Solvent and Catalyst Effects : Polar aprotic solvents (e.g., acetonitrile) favor SN2 mechanisms, preserving stereochemistry, while protic solvents (e.g., trifluoroacetic acid) may lead to racemization. Acid catalysts (e.g., p-toluenesulfonic acid) can promote cyclization but require careful control to avoid deuterium loss .
- Computational Insights : Density functional theory (DFT) calculations predict transition states and energy barriers, guiding solvent/catalyst selection to optimize stereoselectivity .
Q. What computational approaches can predict optimal reaction pathways for synthesizing complex deuterated ethers?
- AI-Driven Synthesis Planning : Tools like retrosynthetic analysis and template-based models (e.g., Reaxys, Pistachio) leverage large reaction databases to propose feasible routes for multi-step syntheses, including deuterium incorporation steps .
- Mechanistic Modeling : Molecular dynamics simulations assess deuterium stability under varying pH and temperature conditions, critical for lab-scale process design .
Q. How can researchers mitigate isotopic exchange during purification of this compound?
- Strategies :
- Use deuterated solvents (e.g., D₂O, deuterated chloroform) to minimize proton-deuterium exchange.
- Employ low-temperature techniques (e.g., cryogenic distillation) to reduce kinetic energy and isotopic scrambling.
- Avoid prolonged exposure to protic acids/bases during workup .
Q. Methodological Considerations
- Synthetic Optimization : For multi-ether linkages, phase-transfer catalysis (PTC) improves yield by enhancing interfacial reactivity between hydrophilic and hydrophobic reactants .
- Safety Protocols : Handling Grignard reagents (e.g., in deuterated alkylation) requires inert atmospheres and rigorous moisture exclusion to prevent side reactions .
Properties
IUPAC Name |
2-[2-[2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutoxy)ethoxy]ethoxy]oxane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O4/c1-2-3-7-14-9-10-15-11-12-17-13-6-4-5-8-16-13/h13H,2-12H2,1H3/i1D3,2D2,3D2,7D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQBHEHGOZAWPW-AZOWHCDPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOCCOC1CCCCO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OCCOCCOC1CCCCO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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